15alpha-Hydroxyestrone 15alpha-Hydroxyestrone 15alpha-hydroxyestrone is a 17-oxo steroid that is estrone substituted by an alpha-hydroxy group at position 15. It has a role as a human xenobiotic metabolite and a fungal xenobiotic metabolite. It is a 15alpha-hydroxy steroid, a 17-oxo steroid, a 3-hydroxy steroid and a member of phenols. It derives from an estrone. It derives from a hydride of an estrane.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1936428
InChI: InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-15,17,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18-/m1/s1
SMILES:
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol

15alpha-Hydroxyestrone

CAS No.:

Cat. No.: VC1936428

Molecular Formula: C18H22O3

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

15alpha-Hydroxyestrone -

Specification

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
IUPAC Name (8R,9S,13S,14S,15S)-3,15-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-15,17,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18-/m1/s1
Standard InChI Key FDFNTZDUOBCJMD-DMHIMHRUSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1C(CC2=O)O)CCC4=C3C=CC(=C4)O

Introduction

Chemical Structure and Properties

15alpha-Hydroxyestrone is a 17-oxo steroid that is structurally defined as estrone substituted by an alpha-hydroxy group at position 15. It has a molecular formula of C18H22O3 and a molecular weight of 286.4 g/mol . This compound belongs to several structural categories, functioning as a 15alpha-hydroxy steroid, a 17-oxo steroid, a 3-hydroxy steroid, and a phenolic steroid . Its formal IUPAC name is (8R,9S,13S,14S,15S)-3,15-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one .

Physical and Chemical Characteristics

The physical and chemical properties of 15alpha-Hydroxyestrone are defined by its steroid backbone with specific hydroxylation patterns. The compound contains three oxygen atoms, with hydroxyl groups at the C-3 and C-15 positions, plus a ketone group at C-17 . This hydroxylation pattern distinguishes it from the parent compound estrone and contributes to its unique biochemical behavior.

Table 1: Key Chemical Properties of 15alpha-Hydroxyestrone

PropertyValue
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
InChIInChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-15,17,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18-/m1/s1
InChIKeyFDFNTZDUOBCJMD-DMHIMHRUSA-N
Functional Groups3-hydroxy, 15alpha-hydroxy, 17-keto
Steroid Classification15alpha-hydroxy steroid, 17-oxo steroid, phenolic steroid

Biosynthesis and Metabolism

The biosynthesis of 15alpha-Hydroxyestrone occurs through specific metabolic pathways involving enzymatic hydroxylation of estrone. Understanding these pathways provides critical insights into estrogen metabolism and the biological significance of 15alpha-Hydroxyestrone.

Enzymatic Hydroxylation

Several studies have documented the enzymatic processes that lead to the formation of 15alpha-Hydroxyestrone. Research has demonstrated that microorganisms, particularly fungi, can catalyze the 15alpha-hydroxylation of estrogens. The fungus Fusarium moniliforme (IH4), isolated from soil, has shown outstanding enzymatic abilities to transform estrone and estradiol into their 15alpha-hydroxy derivatives . This hydroxylation reaction represents a significant pathway in the biotransformation of estrogens.

Additionally, animal tissues have demonstrated the capacity to produce 15alpha-Hydroxyestrone. Studies have shown that incubation of estrone with ox adrenal glands leads to the formation of two main metabolites, one of which has been identified as 15alpha-Hydroxyestrone . This finding highlights the importance of adrenal tissue in estrogen metabolism.

Synthetic Pathways

Synthetic routes to prepare 15alpha-Hydroxyestrone have been developed for research and analytical purposes. One effective approach involves the hydroboration of the 14,15- or 15,16-double bond of an estrone derivative with diborane, followed by oxidation of the resulting organoborane with alkaline hydrogen peroxide . This chemical method provides an efficient pathway for introducing a hydroxyl group at the 15alpha-position of the steroid backbone.

Analytical Methods for Detection

The accurate detection and quantification of 15alpha-Hydroxyestrone in biological samples is essential for research and clinical applications. Several analytical approaches have been developed and refined over the years.

Chromatographic Methods

Gas chromatography–mass spectrometry (GC-MS) has been widely used for the detection of estrogen metabolites, including 15alpha-Hydroxyestrone. In studies examining urinary estrogen profiles, GC-MS methods have demonstrated reliable detection of minor metabolites such as 15alpha-Hydroxyestrone with coefficients of variation of approximately 15% . These analytical methods allow for the comprehensive assessment of estrogen metabolism patterns.

Immunoassay Techniques

Enzyme-linked immunosorbent assays (ELISA) have also been developed for the quantification of various estrogen metabolites. While these methods are sometimes less specific than chromatographic techniques, particularly at low concentrations, they provide valuable tools for high-throughput screening and clinical research applications.

Biological Functions and Metabolism

15alpha-Hydroxyestrone plays a role in the complex network of estrogen metabolism, with potential implications for various physiological and pathological processes.

Role in Estrogen Metabolism

As an estrogen metabolite, 15alpha-Hydroxyestrone represents one branch of the extensive metabolic pathways of estrogens. The hydroxylation at the 15alpha position potentially alters the biological activity compared to the parent compound estrone. Understanding its position within the broader estrogen metabolic network is crucial for comprehending its biological significance.

Conjugation and Excretion

Studies investigating the metabolism of 15alpha-Hydroxyestrone derivatives have provided insights into their conjugation and excretion patterns. Research on 15alpha-Hydroxyestrone-3-sulfate-15-N-acetylglucosaminide has demonstrated that these conjugated forms are efficiently absorbed by the gut and undergo further metabolic transformations before excretion . In women with biliary drainage, approximately 65% of biliary metabolites consisted of sulfo-N-acetyl-glucosaminides of 15alpha-Hydroxyestrone and 15alpha-Hydroxyestradiol, highlighting the importance of these conjugation pathways in the elimination of 15alpha-hydroxylated estrogens .

Table 2: Conjugation Forms of 15alpha-Hydroxyestrone in Biliary and Urinary Excretion

Conjugation FormPercentage in BilePercentage in Urine
Sulfo-N-acetyl-glucosaminides (SGNAc)62-65%~18%
N-acetylglucosaminides (GNAc)2-12%2-6%
Glucosiduronates (GA)Virtually none~5%
Sulfates1-6%Not detected

Clinical Significance

The clinical relevance of 15alpha-Hydroxyestrone lies primarily in its role as part of the estrogen metabolite profile and potential associations with various health conditions.

Estrogen Metabolism and Disease Risk

Research has suggested that the balance of various estrogen metabolites may influence the risk of hormone-dependent conditions, particularly breast cancer. While much of the literature has focused on metabolites such as 2-Hydroxyestrone and 16alpha-Hydroxyestrone, the role of 15alpha-Hydroxyestrone in these contexts warrants further investigation .

Microbial Production and Biotransformation

The microbial production of 15alpha-Hydroxyestrone represents an interesting area of research with potential applications in biochemistry and biotechnology.

Fungal Hydroxylation

The ability of certain fungi to perform 15alpha-hydroxylation of estrogens has been well-documented. Fusarium moniliforme demonstrates remarkable strain specificity in this conversion. Among 13 strains of F. moniliforme and Gibberella fujikuroi studied, only two strains (IH4 and ATCC 9851) accumulated substantial amounts of 15alpha-hydroxylated products . This specificity highlights the unique enzymatic capabilities of certain microbial strains.

Research Developments and Future Directions

The study of 15alpha-Hydroxyestrone continues to evolve, with new research approaches and potential applications emerging.

Analytical Advancements

Advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly improved the detection and quantification of estrogen metabolites, including 15alpha-Hydroxyestrone. These technological developments enable more comprehensive profiling of estrogen metabolism, providing new opportunities to explore the biological significance of minor metabolites like 15alpha-Hydroxyestrone .

Metabolomics Approaches

The integration of 15alpha-Hydroxyestrone analysis into broader metabolomics studies offers potential insights into the relationship between estrogen metabolism and various physiological and pathological conditions. Future research may further elucidate the role of 15alpha-Hydroxyestrone in hormone-dependent diseases and its potential value as a biomarker.

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